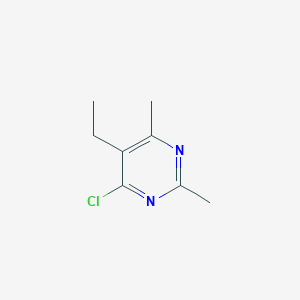
4-クロロ-5-エチル-2,6-ジメチルピリミジン
概要
説明
4-Chloro-5-ethyl-2,6-dimethylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C8H11ClN2 It is a derivative of pyrimidine, characterized by the presence of chlorine, ethyl, and methyl substituents on the pyrimidine ring
科学的研究の応用
4-Chloro-5-ethyl-2,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine typically involves the chlorination of 5-ethyl-2,6-dimethylpyrimidine. One common method includes the reaction of 5-ethyl-2,6-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
5-Ethyl-2,6-dimethylpyrimidine+POCl3→4-Chloro-5-ethyl-2,6-dimethylpyrimidine+HCl
Industrial Production Methods
Industrial production of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
化学反応の分析
Types of Reactions
4-Chloro-5-ethyl-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 4-alkoxy-5-ethyl-2,6-dimethylpyrimidine or 4-thio-5-ethyl-2,6-dimethylpyrimidine.
Oxidation: Products include 4-chloro-5-ethyl-2,6-dimethylpyrimidine N-oxide.
Reduction: Products include 4-amino-5-ethyl-2,6-dimethylpyrimidine.
作用機序
The mechanism of action of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Amino-5-chloro-2,6-dimethylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 4-Chloro-2,6-dimethylpyrimidine
Uniqueness
4-Chloro-5-ethyl-2,6-dimethylpyrimidine is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the chlorine atom provides distinct steric and electronic properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-chloro-5-ethyl-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADHSYWCRTYDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


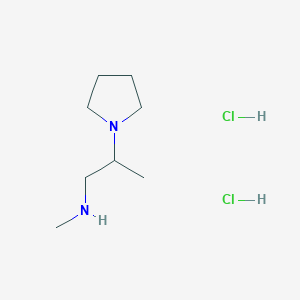

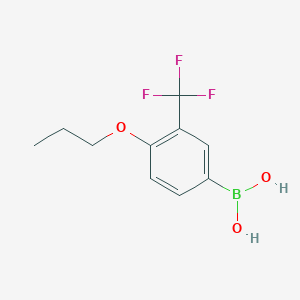

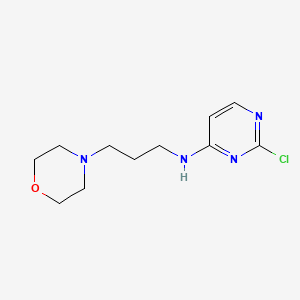
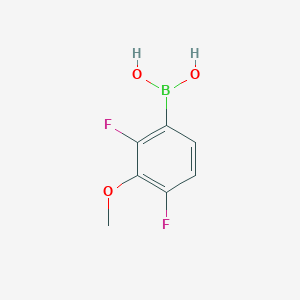
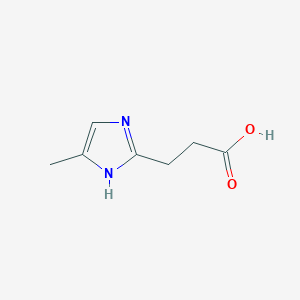
![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)
![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)

![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)
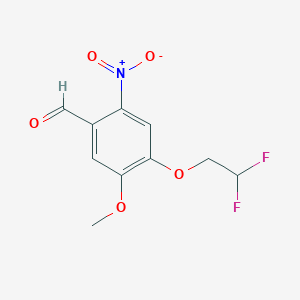
![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)
![3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1425591.png)
